Cas no 1396707-05-3 (4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide)

4-{(4-Cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a carboxamide group and a 4-cyanophenyl methoxymethyl substituent. Its structural design incorporates both aromatic and heterocyclic components, offering potential utility in medicinal chemistry and pharmacological research. The presence of the 4-fluorophenyl group enhances its binding affinity in biological systems, while the cyanophenyl moiety may contribute to metabolic stability. This compound is of interest for its modular scaffold, which allows for further derivatization and exploration of structure-activity relationships. Suitable for controlled experimental studies, it demonstrates compatibility with standard synthetic and analytical techniques.
4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide structure
1396707-05-3 structure
Product name:4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide
CAS No:1396707-05-3
MF:C22H24FN3O2
MW:381.44326877594
CID:6061937
PubChem ID:71785049

4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide
    • 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide
    • AKOS024532403
    • F6111-2202
    • 4-[(4-cyanophenyl)methoxymethyl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
    • 4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
    • 1396707-05-3
    • VU0532278-1
    • Inchi: 1S/C22H24FN3O2/c23-21-7-5-18(6-8-21)14-25-22(27)26-11-9-20(10-12-26)16-28-15-19-3-1-17(13-24)2-4-19/h1-8,20H,9-12,14-16H2,(H,25,27)
    • InChI Key: JOYBMZDKUMWHQX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(N1CCC(COCC2C=CC(C#N)=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 381.18525518g/mol
  • Monoisotopic Mass: 381.18525518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 65.4Ų

4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6111-2202-2μmol
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6111-2202-10μmol
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6111-2202-1mg
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
1mg
$54.0 2023-09-09
Life Chemicals
F6111-2202-5μmol
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6111-2202-4mg
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
4mg
$66.0 2023-09-09
Life Chemicals
F6111-2202-2mg
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
2mg
$59.0 2023-09-09
Life Chemicals
F6111-2202-10mg
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
10mg
$79.0 2023-09-09
Life Chemicals
F6111-2202-20mg
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
20mg
$99.0 2023-09-09
Life Chemicals
F6111-2202-50mg
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
50mg
$160.0 2023-09-09
Life Chemicals
F6111-2202-25mg
4-{[(4-cyanophenyl)methoxy]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
1396707-05-3
25mg
$109.0 2023-09-09

Additional information on 4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide

Professional Introduction to Compound with CAS No. 1396707-05-3 and Product Name: 4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide

The compound identified by the CAS number 1396707-05-3 and the product name 4-{(4-cyanophenyl)methoxymethyl}-N-(4-fluorophenyl)methylpiperidine-1-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a piperidine core, a cyanophenyl moiety, and a fluorophenyl substituent, contributes to its unique chemical properties and reactivity.

Recent research in the domain of bioactive molecules has highlighted the importance of structural diversity in designing novel therapeutic agents. The compound in question exhibits a high degree of structural complexity, which is often associated with enhanced binding affinity and selectivity towards biological targets. The piperidine-1-carboxamide backbone is a well-known scaffold in drug discovery, frequently employed in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier. This feature makes it particularly valuable for exploring potential treatments for neurological disorders.

The 4-cyanophenyl group attached to the methoxymethyl side chain introduces electrophilic characteristics to the molecule, facilitating further functionalization and derivatization. This versatility allows chemists to modify the compound's properties systematically, optimizing its pharmacokinetic and pharmacodynamic profiles. In contrast, the 4-fluorophenyl substituent on the N-methylpiperidine ring contributes to metabolic stability and lipophilicity, key factors that influence a drug's bioavailability and efficacy.

Advances in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies have been instrumental in understanding how this compound interacts with target enzymes and receptors. Preliminary simulations suggest that it may exhibit inhibitory activity against enzymes involved in inflammation and pain signaling pathways. These findings align with current trends in drug discovery, where modulating inflammatory responses is a critical strategy for treating chronic diseases.

In parallel, experimental approaches have been employed to validate computational predictions. In vitro assays have demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. The combination of structural features such as the piperidine core and fluorine substitution enhances its interaction with biological targets, leading to reduced pro-inflammatory cytokine production. Such results are particularly relevant in the context of developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound involves multi-step organic reactions, showcasing the expertise required in modern pharmaceutical chemistry. Key synthetic strategies include nucleophilic substitution reactions, protection-deprotection techniques, and ring-forming processes. The use of advanced catalytic systems has improved yield and purity, making large-scale production feasible for further research and development.

Future directions in studying this compound may involve exploring its potential as a lead molecule for drug development. By leveraging structure-activity relationship (SAR) studies, researchers can iteratively modify specific functional groups to enhance potency and reduce side effects. Additionally, investigating its mechanism of action at a molecular level will provide insights into how it modulates biological pathways.

The broader implications of this research extend beyond individual therapeutic applications. The development of novel bioactive molecules like this one contributes to the growing arsenal of tools available for addressing unmet medical needs. As our understanding of disease mechanisms deepens, compounds with tailored structural features will play an increasingly important role in personalized medicine.

In conclusion, the compound with CAS No. 1396707-05-3 represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further investigation. By combining computational modeling with experimental validation, researchers can accelerate the discovery process and bring new treatments to patients more efficiently.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk